3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a p-tolyl group attached to the pyrazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents, particularly kinase inhibitors used in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-(p-tolyl)-1H-pyrazole with formamide or formic acid under reflux conditions. This reaction leads to the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; often conducted in polar solvents under reflux.
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of this compound, which can exhibit varied biological activities .
Scientific Research Applications
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent, particularly as a kinase inhibitor in cancer treatment.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with kinase enzymes. This compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. By occupying this site, it inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-d]pyrimidine: Lacks the p-tolyl group but shares the core structure.
4-amino-3-(p-tolyl)-1H-pyrazole: Precursor in the synthesis of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents at the pyrazole or pyrimidine rings.
Uniqueness
The presence of the p-tolyl group in this compound enhances its lipophilicity and may improve its ability to penetrate cell membranes. This structural feature can contribute to its potency and selectivity as a kinase inhibitor, distinguishing it from other similar compounds .
Biological Activity
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine, commonly referred to as PP1, is a compound of significant interest in medicinal chemistry due to its inhibitory effects on various protein kinases. This article explores the biological activities associated with this compound, focusing on its mechanism of action, efficacy in cancer treatment, and potential applications in other therapeutic areas.
PP1 functions primarily as an ATP-competitive inhibitor of the Src family of tyrosine kinases. The compound's structure allows it to bind effectively to the ATP-binding site of these kinases, thereby inhibiting their activity. Studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine scaffold enhance its potency against specific kinases by optimizing interactions within the binding pocket.
Inhibitory Activity Against Tyrosine Kinases
PP1 has been characterized for its ability to inhibit various tyrosine kinases, including p60c-Src. Research indicates that PP1 derivatives exhibit varying degrees of inhibitory activity based on structural modifications. For instance, receptor docking studies have demonstrated that certain derivatives possess stronger binding affinities and inhibitory effects compared to others .
Table 1: Inhibitory Potency of PP1 and Derivatives
Anticancer Activity
Multiple studies have evaluated the anticancer potential of this compound and its derivatives across various cancer cell lines. A notable study reported that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold demonstrated significant growth inhibition in renal carcinoma cell lines (RFX 393) with IC50 values ranging from 11.70 µM to 19.92 µM .
Case Study: Cytotoxic Effects on RFX 393 Cells
In vitro studies revealed that treatment with PP1 derivatives resulted in:
- Cell Cycle Arrest : A significant increase in cell populations at the G0–G1 phase post-treatment.
- Apoptosis Induction : Enhanced apoptosis rates were observed, indicating that these compounds not only inhibit kinase activity but also trigger programmed cell death in cancer cells.
Comparative Efficacy Against Cancer Cell Lines
The efficacy of PP1 and related compounds was assessed against various cancer cell lines, showcasing broad-spectrum activity:
Table 2: Growth Inhibition Across Cancer Cell Lines
Compound | Cell Line | GI% | Reference |
---|---|---|---|
PP1 | HOP-92 (Lung) | 71.8 | |
PP1 | NCI-H460 (Lung) | 66.12 | |
PP1 | ACHN (Renal) | 66.02 | |
Hydroxy-PP | SNB-75 (CNS) | 69.53 |
Applications Beyond Oncology
Beyond its anticancer properties, research indicates potential applications of PP1 in modulating kinase activity in other diseases such as myocardial infarction and chronic inflammatory conditions. The ability to selectively inhibit specific kinases makes it a valuable tool for studying kinase signaling pathways and developing targeted therapies.
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N4/c1-8-2-4-9(5-3-8)11-10-6-13-7-14-12(10)16-15-11/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
ZUVXYDOXVIPKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=NC=NC3=NN2 |
Origin of Product |
United States |
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